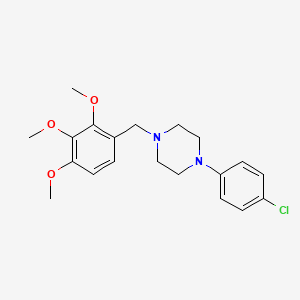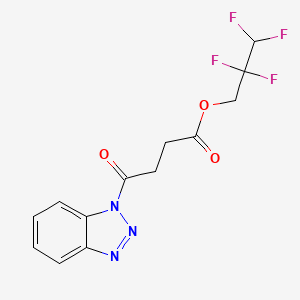![molecular formula C19H21NO3 B6087180 N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B6087180.png)
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine, commonly known as MMDA, is a psychoactive drug that belongs to the phenethylamine and amphetamine classes. MMDA is a potent serotonin and dopamine agonist, and its structure is similar to that of MDMA (ecstasy). MMDA has been studied for its potential therapeutic applications, especially in treating mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Mécanisme D'action
MMDA acts as a potent serotonin and dopamine agonist, which means that it binds to and activates these neurotransmitter receptors in the brain. This leads to an increase in the release of these neurotransmitters, which in turn produces a range of effects on mood, emotions, and behavior.
Biochemical and Physiological Effects:
MMDA has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of the pupils, and increased body temperature. It also produces a range of psychological effects, including altered mood, enhanced empathy, and altered perception of time and space.
Avantages Et Limitations Des Expériences En Laboratoire
MMDA has several advantages for use in lab experiments, including its potency as a serotonin and dopamine agonist, and its similarity in structure to MDMA. However, it also has several limitations, including its potential for abuse and its potential to produce adverse side effects, such as increased heart rate and blood pressure.
Orientations Futures
There are several potential future directions for research on MMDA, including its potential as a treatment for mental health disorders, its potential for use in addiction and substance abuse treatment, and its potential as a tool for studying the neurobiology of mood and emotion. Further research is needed to fully understand the potential benefits and limitations of MMDA, and to develop safe and effective therapeutic applications for this compound.
Méthodes De Synthèse
MMDA can be synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone with 1-amino-1,2,3,4-tetrahydronaphthalene in the presence of reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction yields N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine as the final product.
Applications De Recherche Scientifique
MMDA has been studied for its potential therapeutic applications in treating mental health disorders such as depression, anxiety, and PTSD. It has been shown to have a positive effect on mood and emotional well-being, and it may also have potential as a treatment for addiction and substance abuse disorders.
Propriétés
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-21-17-9-13(10-18-19(17)23-12-22-18)11-20-16-8-4-6-14-5-2-3-7-15(14)16/h2-3,5,7,9-10,16,20H,4,6,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJKMPZMFKRKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CNC3CCCC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl[3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B6087100.png)
![1-cyclohexyl-N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6087111.png)
![3-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6087114.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087121.png)
![3-(diphenylmethyl)-5-isonicotinoyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6087124.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B6087125.png)
![diethyl 5-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6087141.png)
![ethyl [4-(2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2H-tetrazol-5-yl)phenoxy]acetate](/img/structure/B6087152.png)


![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6087163.png)
![N-butyl-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6087165.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6087172.png)
![1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6087182.png)